Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Synthesis Analysis
Spiro compounds, including Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, are synthesized through various methods, including diastereoselective syntheses and multicomponent reactions. A noted synthesis approach involves AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides to access spiro carbamate derivatives diastereoselectively (Liang et al., 2020). Another efficient route described is the reaction of isatin with specific reagents under reflux conditions to yield carboxylate derivatives (Alizadeh & Mokhtari, 2011).
Molecular Structure Analysis
The molecular structure of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and related derivatives is characterized by the presence of the spiro[indoline-3,4'-piperidine] scaffold, which is central to its chemical properties and reactivity. This scaffold's formation is typically observed through intramolecular cyclization reactions, highlighting its versatility in synthetic chemistry.
Chemical Reactions and Properties
Chemical reactions involving Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate often focus on its functionalization and the exploration of its reactivity towards various reagents. For instance, its synthesis involves capturing spiroindoleninium intermediates efficiently with carbamates, demonstrating its reactive nature and the potential for creating diverse molecular structures (Liang et al., 2020).
Physical Properties Analysis
While specific studies on the physical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate are not directly mentioned, compounds of this nature typically exhibit unique physicochemical characteristics due to their complex molecular architecture. These properties are essential for understanding their solubility, stability, and overall behavior in various environments.
Chemical Properties Analysis
The chemical properties of Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate derivatives are influenced by their structural scaffold. This includes their reactivity with different chemical reagents, the potential for further functionalization, and their role in facilitating various chemical transformations. The compound's ability to participate in multicomponent reactions highlights its chemical versatility and utility in synthetic organic chemistry (Alizadeh & Mokhtari, 2011).
Scientific Research Applications
Spiropiperidines in Drug Discovery
Spiropiperidines have garnered attention in drug discovery due to their unique structural features that offer new avenues for therapeutic intervention. The review by Griggs et al. (2018) focuses on methodologies used for constructing spiropiperidines, highlighting their synthesis either by forming the spiro-ring on a preformed piperidine ring or vice versa. These compounds have found their way predominantly into drug discovery projects, underscoring their potential in the development of new drugs (Griggs, Tape, & Clarke, 2018).
Antioxidant Activities of Spirocyclic Compounds
Spirocyclic derivatives, including those related to benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate structures, are explored for their antioxidant activities. Acosta-Quiroga et al. (2021) provide an overview of the synthesis and various antioxidant activities found in naturally occurring and synthetic spiro compounds. This research underscores the significance of spiro compounds in mitigating oxidative stress, which is implicated in numerous diseases such as cancer, diabetes, and neurodegenerative diseases (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).
Spirocyclic Scaffolds in Drug Discovery
The utilization of spirocyclic scaffolds in drug discovery is highlighted by Zheng, Tice, and Singh (2014), who note the increasing use of such structures due to their inherent three-dimensionality and structural novelty. The review emphasizes recent progress in synthetic methods that provide access to spiro building blocks, suggesting a likely increase in their application in drug discovery efforts (Zheng, Tice, & Singh, 2014).
properties
IUPAC Name |
benzyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-12-10-20(11-13-22)15-21-18-9-5-4-8-17(18)20/h1-9,21H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUPGFXGJQIYQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201151979 | |
Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate | |
CAS RN |
167484-18-6 | |
Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167484-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201151979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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